molecular formula C8H14O B1580557 2-Octen-4-one CAS No. 4643-27-0

2-Octen-4-one

Cat. No. B1580557
CAS RN: 4643-27-0
M. Wt: 126.2 g/mol
InChI Key: FMDLEUPBHMCPQV-UHFFFAOYSA-N
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Description

2-Octen-4-one is described as having a sweet, fruity, slightly musty, characteristic fresh strawberry flavor . It is used to add sweet notes to a variety of fruit flavors, especially strawberry, and can also add musty notes for mushroom .


Molecular Structure Analysis

The molecular formula of 2-Octen-4-one is C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Octen-4-one are not detailed in the search results, it is noted that reaction conditions with n-butyllithium in tetrahydrofuran and hexane at -78 degrees Celsius for 2 hours in an inert atmosphere are mentioned .


Physical And Chemical Properties Analysis

2-Octen-4-one has a density of 0.8±0.1 g/cm3, a boiling point of 180.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.7±3.0 kJ/mol and a flash point of 67.1±4.2 °C . The index of refraction is 1.431, and the molar refractivity is 39.2±0.3 cm3 . It has one H bond acceptor, zero H bond donors, and four freely rotating bonds .

Scientific Research Applications

  • Food Industry :

    • 2-Octen-4-one is used as a flavoring agent in the food industry. It has a fruity, pineapple/tropical, ‘dried apricot’ odor and flavor . It is used in confectionery, dairy products, and beverages .
    • The compound occurs naturally in roasted hazelnuts .
    • It is used to create ripe/overripe strawberry, cherry, peach, and apricot flavors .
  • Perfume Industry :

    • In the perfume industry, 2-Octen-4-one is used as a fragrance agent. It has a green/fruity, pineapple/tropical, ‘dried apricot’ odor .
    • It is used to create a variety of scents, including those reminiscent of ripe fruits like peaches .
  • Pharmaceutical Industry :

    • 2-Octen-4-one might be used in the pharmaceutical industry as it is supplied by companies that provide services to support the pharmaceutical industry through all stages of drug discovery .
  • Chemical Synthesis :

    • 2-Octen-4-one can be used as a reactant in the rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with organoboronic acids .
    • It can also be synthesized from Crotonic acid .
  • Environmental Science :

    • While specific applications of 2-Octen-4-one in environmental science are not mentioned in the search results, safety data sheets indicate that it may have environmental implications .
  • Material Science :

    • In material science, 2-Octen-4-one might be used for its thermophysical properties .

Safety And Hazards

2-Octen-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, heat, or other sources of ignition .

properties

IUPAC Name

(E)-oct-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLEUPBHMCPQV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity floral odour
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.842
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Octen-4-one

CAS RN

4643-27-0, 22286-99-3
Record name 2-Octen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-4-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oct-2-en-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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